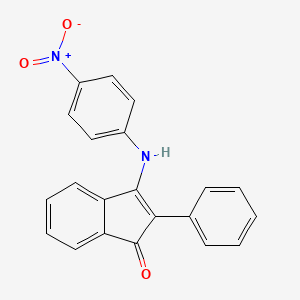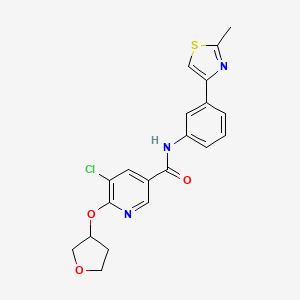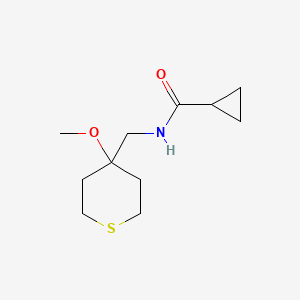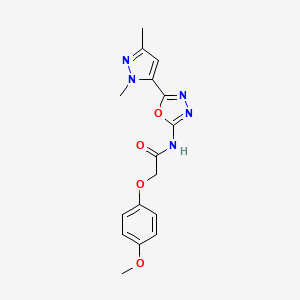![molecular formula C15H10Cl2FN3O3S2 B2501594 N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886954-24-1](/img/structure/B2501594.png)
N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other acetamide derivatives. These derivatives are known for their potential biological activities, which include antifungal and antioxidant properties. The compound is not directly described in the provided papers, but insights can be drawn from similar structures and their activities.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol, as seen in the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives . This method suggests that the target compound could also be synthesized through a similar pathway, possibly involving the use of dichlorophenyl and fluoro-benzothiadiazine moieties in the initial steps.
Molecular Structure Analysis
Acetamide derivatives often exhibit complex molecular structures with various intermolecular interactions. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides show 'V' shaped molecules with angles between the aromatic planes and a 3-D array generated by multiple hydrogen bonds and other interactions . The target compound may also display a similar arrangement, contributing to its potential biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of "N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide" are not detailed in the provided papers, acetamide derivatives are known to participate in various chemical reactions due to their functional groups. These reactions can include further substitutions, ring formations, and interactions with biological targets, which may be relevant for the compound's antifungal and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from similar compounds. For example, the crystallization in different space groups and the presence of specific intermolecular interactions suggest that the target compound may have distinct solubility, melting points, and stability characteristics . Additionally, the presence of halogen and sulfur atoms in the molecule could influence its reactivity and interaction with biological systems .
Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand-Protein Interactions
Research involving benzothiazolinone acetamide analogs, which share structural similarities, has demonstrated their potential in photovoltaic applications, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity has been investigated, indicating potential in optical applications. Molecular docking studies have also explored their binding interactions with proteins like Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).
Crystal Structure and Intermolecular Interactions
The crystal structures of similar compounds have been characterized, revealing a 'V' shape and various intermolecular interactions, such as hydrogen bonds and π interactions. These structural insights are crucial for understanding the compound's reactivity and potential applications in materials science (Boechat et al., 2011).
Antimicrobial Applications
Compounds with thiadiazole structures have been explored for their antimicrobial properties. For example, formazans derived from a Mannich base of a related compound demonstrated moderate antimicrobial activity against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Sah et al., 2014).
Metabolic Stability in Drug Development
In the context of drug development, the metabolic stability of compounds is a critical factor. Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored modifications to improve metabolic stability, which could be relevant for designing drugs based on the compound (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN3O3S2/c16-10-3-2-9(6-11(10)17)19-14(22)7-25-15-20-12-4-1-8(18)5-13(12)26(23,24)21-15/h1-6H,7H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEVTTAHTYDRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)




![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)
![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)